molecular formula C21H20N4O4 B2550670 5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid CAS No. 1417636-94-2

5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid

Cat. No.: B2550670
CAS No.: 1417636-94-2
M. Wt: 392.415
InChI Key: VTTQHUIUZJUEHL-UHFFFAOYSA-N
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Description

5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.415. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A notable study involves the synthesis of novel compounds related to the mentioned chemical structure, demonstrating significant antibacterial and antifungal activities. These compounds have been tested against a variety of microbial strains, showing promising results in combating infections (Maddila et al., 2016). Similarly, research by Sapijanskaitė-Banevič et al. (2021) identified antimicrobial properties in newly synthesized derivatives, highlighting their potential in developing new antimicrobial agents (Sapijanskaitė-Banevič et al., 2021).

Anticancer and Anti-inflammatory Agents

Abu‐Hashem et al. (2020) synthesized novel compounds from a similar chemical backbone, showing significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase enzymes, suggesting their utility as potential therapeutic agents for inflammatory diseases (Abu‐Hashem et al., 2020).

Synthesis Techniques and Regioselective Reactions

The synthesis of related compounds often employs regioselective methods under solvent-free conditions, demonstrating efficient techniques in organic synthesis. For example, Quiroga et al. (2008) described the synthesis of pyrazolo[1,5-a]pyrimidines, utilizing a solvent-free reaction to achieve high yields in short reaction times (Quiroga et al., 2008).

Neuroprotective Activity

Research into compounds with a similar chemical structure has also extended into neuroprotective activities, particularly in the context of Alzheimer's disease. Lee et al. (2018) developed a series of compounds that selectively inhibit histone deacetylase 6 (HDAC6), showing potential in ameliorating Alzheimer's disease phenotypes by decreasing tau protein phosphorylation and aggregation (Lee et al., 2018).

Properties

IUPAC Name

5-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c26-18-7-6-14(10-15(18)20(28)29)22-21-23-17-8-9-25(12-16(17)19(27)24-21)11-13-4-2-1-3-5-13/h1-7,10,26H,8-9,11-12H2,(H,28,29)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTQHUIUZJUEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)NC3=CC(=C(C=C3)O)C(=O)O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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